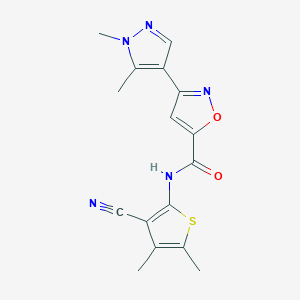
1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that is being studied for its potential use as an analgesic drug. This compound has been found to be effective in reducing pain in animal models and has shown promise in early clinical trials. In
Mechanism of Action
1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide acts as an agonist at both the α4β2 and α6β2 nicotinic acetylcholine receptors. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain. 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been found to activate the release of neuropeptides, including substance P, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been found to produce a variety of biochemical and physiological effects. Animal studies have shown that this compound can reduce pain, increase locomotor activity, and produce antinociceptive effects. 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been found to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and has shown promise as an analgesic drug. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, the synthesis of 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is complex and may be difficult to reproduce in a lab setting.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research is to further explore the mechanism of action of this compound and its effects on neurotransmitter and neuropeptide release. Another area of research is to investigate the potential use of 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in treating addiction and other neurological disorders. Additionally, further clinical trials are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide as an analgesic drug.
Scientific Research Applications
1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. Animal studies have shown that this compound is effective in reducing pain, including neuropathic pain, inflammatory pain, and visceral pain. Early clinical trials have also shown promise in reducing pain in humans. 1-(3-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-4-1-3-14(11-15)18(23)21-8-6-13(7-9-21)17(22)20-12-16-5-2-10-24-16/h1-5,10-11,13H,6-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIKCDXFYQEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B4694082.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694090.png)
![methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4694093.png)


![N-(4-ethoxyphenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4694110.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694133.png)


![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
